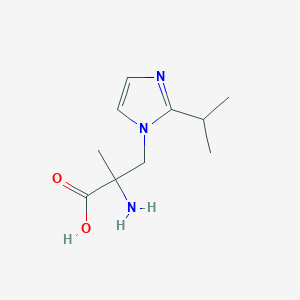

2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC18246377

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-amino-2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H17N3O2/c1-7(2)8-12-4-5-13(8)6-10(3,11)9(14)15/h4-5,7H,6,11H2,1-3H3,(H,14,15) |

| Standard InChI Key | IORVGDZBBBLICM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NC=CN1CC(C)(C(=O)O)N |

Introduction

Synthesis and Preparation

The synthesis of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid would likely involve several steps, including the formation of the imidazole ring, introduction of the isopropyl group, and incorporation of the amino and carboxylic acid functionalities. Common methods for synthesizing similar compounds involve condensation reactions and alkylation steps.

Biological and Chemical Applications

-

Biological Role: Compounds with imidazole rings are known for their biological activity, often acting as ligands for metal ions or participating in enzymatic reactions. The presence of an amino group and a carboxylic acid group suggests potential roles in protein interactions or as a building block for more complex molecules.

-

Chemical Applications: Such compounds can serve as intermediates in the synthesis of pharmaceuticals or agrochemicals, given their functional groups that can be modified or extended.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume